molecular formula C10H16AlN B14721477 2-[(Diethylalumanyl)methyl]pyridine CAS No. 14032-25-8

2-[(Diethylalumanyl)methyl]pyridine

Cat. No.: B14721477
CAS No.: 14032-25-8
M. Wt: 177.22 g/mol
InChI Key: SKEVQNXMEWFFRE-UHFFFAOYSA-N
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Description

2-[(Diethylalumanyl)methyl]pyridine is an organometallic compound that features a pyridine ring substituted with a diethylaluminum group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethylalumanyl)methyl]pyridine typically involves the reaction of pyridine with diethylaluminum chloride. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive aluminum compound from reacting with moisture or oxygen. The reaction is usually performed in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(Diethylalumanyl)methyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The aluminum center can be oxidized to form aluminum oxides.

    Reduction: The compound can act as a reducing agent in certain reactions.

    Substitution: The diethylaluminum group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen or peroxides.

    Reduction: Hydrogen gas or hydride donors can be used.

    Substitution: Halogenated compounds or other electrophiles can react with the aluminum center.

Major Products Formed

    Oxidation: Aluminum oxides and pyridine derivatives.

    Reduction: Reduced organic compounds and aluminum hydrides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(Diethylalumanyl)methyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Its potential as a catalyst in biochemical reactions is being explored.

    Medicine: Research is ongoing into its use in drug synthesis and as a potential therapeutic agent.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(Diethylalumanyl)methyl]pyridine involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich sites on the substrate, facilitating reactions such as bond formation or cleavage. The pyridine ring can also participate in π-π interactions, stabilizing transition states and intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: A simple methyl-substituted pyridine.

    2-Pyridylaluminum Compounds: Other aluminum-substituted pyridines.

    Pyridine Derivatives: Various functionalized pyridines with different substituents.

Uniqueness

2-[(Diethylalumanyl)methyl]pyridine is unique due to the presence of the diethylaluminum group, which imparts distinct reactivity and catalytic properties. This makes it valuable in applications where traditional pyridine derivatives may not be effective.

Properties

CAS No.

14032-25-8

Molecular Formula

C10H16AlN

Molecular Weight

177.22 g/mol

IUPAC Name

diethyl(pyridin-2-ylmethyl)alumane

InChI

InChI=1S/C6H6N.2C2H5.Al/c1-6-4-2-3-5-7-6;2*1-2;/h2-5H,1H2;2*1H2,2H3;

InChI Key

SKEVQNXMEWFFRE-UHFFFAOYSA-N

Canonical SMILES

CC[Al](CC)CC1=CC=CC=N1

Origin of Product

United States

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